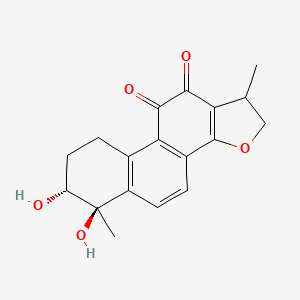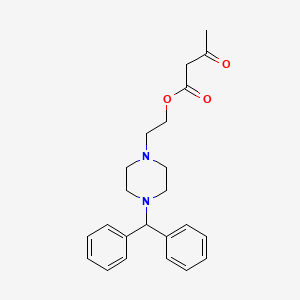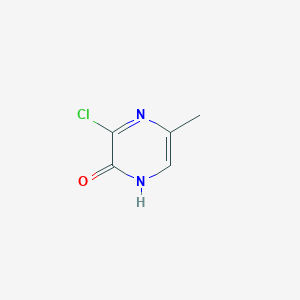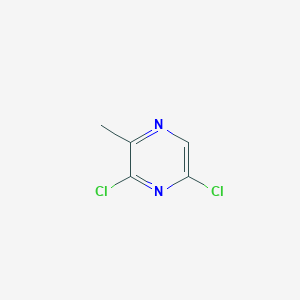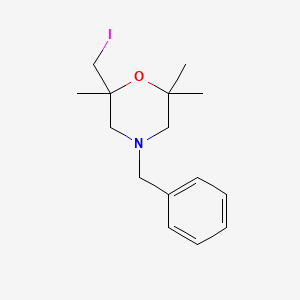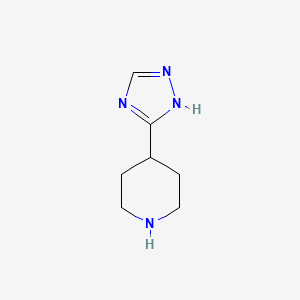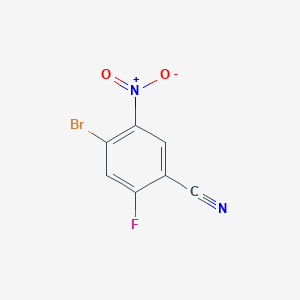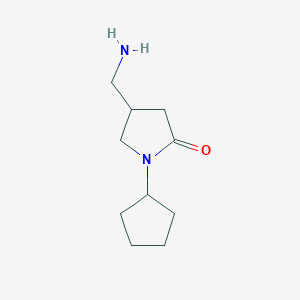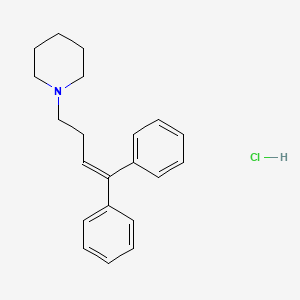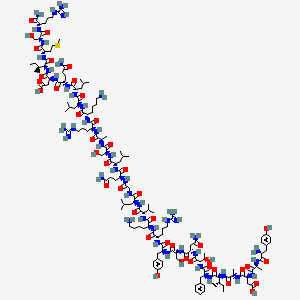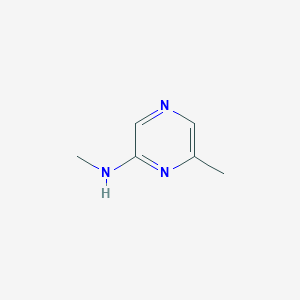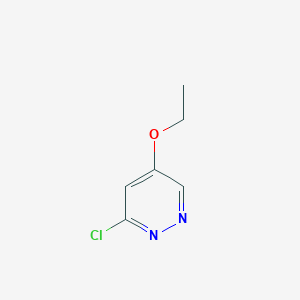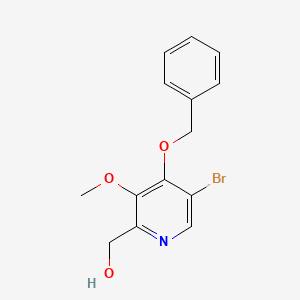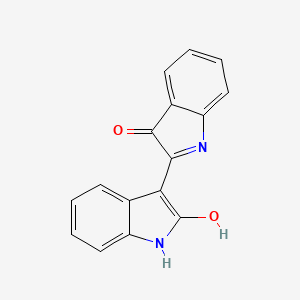
Indirubin
Overview
Description
Indirubin is a chemical compound most often produced as a byproduct of bacterial metabolism. It is a structural isomer of indigo dye and is known for its distinctive red color. This compound has been used in traditional Chinese medicine for centuries, particularly in the treatment of inflammation and cancer .
Mechanism of Action
Target of Action
Indirubin primarily targets cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK3ß) . CDKs play a crucial role in regulating cell division and growth . GSK3ß is involved in a variety of cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation .
Mode of Action
This compound and its derivatives are potent ATP-competitive inhibitors of CDKs and GSK3ß . They bind into the ATP binding site of these enzymes, thereby inhibiting their activity . This inhibition results in changes in cell division and growth, which can have significant effects on the behavior of cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit imatinib resistance through the cytokine-cytokine receptor signaling pathway, the JAK-STAT pathway, and the NF-KB signaling pathway . These pathways are involved in various cellular processes, including inflammation, cell proliferation, and immune response .
Pharmacokinetics
This is due to strong binding forces in the crystal lattice . Efforts have been made to improve the solubility and bioavailability of this compound derivatives through structure optimization .
Result of Action
This compound exerts its effects on the human body by downregulating the expression of genes . Genes PLK1 and PIN1, both oncogenic, have been shown to be affected by this compound . This compound has also been shown to reduce the expression of the CDC25B gene, which codes for the production of the CDC25B enzyme . These changes at the molecular level can lead to significant cellular effects, such as inhibition of cell proliferation and induction of apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by factors such as pH and temperature . Additionally, the presence of other compounds can influence the action of this compound. For example, in traditional Chinese medicine, this compound is often used in combination with other herbs, which can enhance its therapeutic effects .
Biochemical Analysis
Biochemical Properties
Indirubin has been detected to represent a novel lead structure with potent inhibitory potential towards cyclin-dependent kinases (CDKs) resulting from high affinity binding into the enzymes ATP binding site .
Cellular Effects
This compound treatment restrained high-fat diet (HFD)-induced body weight gain, improved glucose homeostasis and ameliorated hepatic steatosis which were associated with the increase of energy expenditure in the mice model . It enhances the BAT activity, as evidenced by up-regulated Ucp1 expression and enhanced mitochondrial respiratory function .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces UCP1 expression in brown adipocytes, at least in part, via activation of PKA and p38MAPK signaling pathways .
Temporal Effects in Laboratory Settings
In clinical trials on 314 patients suffering from chronic myelocytic and chronic granulocytic leukaemia, this compound was given orally at a dosage of 150–450 mg per day . Complete remissions were observed in 82 cases (26%), partial remission in 105 cases (33%), and beneficial effects were found in 28% of the cases (87 patients) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . The treatment was well tolerated and did not induce major side effects .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors . It enhances brown adipose thermogenesis and white adipose browning .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indirubin can be synthesized through various methods. One notable method involves the reaction of indoles with molybdenum hexacarbonyl and cumyl peroxide, proceeding through an indoxyl intermediate to produce this compound . This process can be modulated by temperature to selectively produce this compound over indigo, especially when using electron-deficient or halogen-substituted indoles .
Industrial Production Methods: Industrial production of this compound often involves the Baeyer-Emmerling synthesis, which includes the base-catalyzed condensation of 3-indoxyl with isatin . This method is well-established and allows for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: Indirubin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride.
Substitution: Halogenated this compound derivatives can be synthesized using halogenating agents under controlled conditions.
Major Products: The major products formed from these reactions include various this compound derivatives, which can have different pharmacological properties and applications .
Scientific Research Applications
Indirubin has a wide range of scientific research applications:
Comparison with Similar Compounds
- Indigo
- Indirubin-3’-oxime
- This compound-5-sulphonic acid
- Staurosporine
- Flavopiridol
- Olomoucine
- Roscovitine
- Purvanalols
- Kenpaullone
- Alsterpaullone
This compound’s unique chemical structure and pharmacological properties make it a compound of significant interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-(2-hydroxy-1H-indol-3-yl)indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLNPCNGMHKCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026053, DTXSID501026052 | |
| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479-41-4, 397242-72-7, 906748-38-7 | |
| Record name | Indirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoindirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397242727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indirubin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906748387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indirubin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12379 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indirubin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501026052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOINDIRUBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LXW6D3W2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INDIRUBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Indirubin and its derivatives are potent inhibitors of several protein kinases, primarily cyclin-dependent kinases (CDKs) [, , ] and glycogen synthase kinase-3β (GSK-3β) []. These kinases play crucial roles in cell cycle regulation, signal transduction, and other cellular processes.
A: this compound acts as an ATP-competitive inhibitor of CDKs, binding to the ATP-binding pocket of the enzyme and preventing ATP binding [, , ]. This interaction disrupts CDK activity, leading to cell cycle arrest and ultimately apoptosis in cancer cells [].
A: Inhibition of CDKs by this compound leads to cell cycle arrest primarily at the G1/S and G2/M phases, preventing cell proliferation [, , ]. This arrest can trigger apoptosis, a form of programmed cell death, in cancer cells [, , ].
A: Research indicates that this compound can suppress tumor necrosis factor (TNF)-induced NF-κB activation []. This suppression occurs through the inhibition of IκBα kinase activation, thereby blocking the phosphorylation and degradation of IκBα []. Consequently, this compound disrupts the nuclear translocation of p65, a key component of the NF-κB pathway, impacting the expression of genes involved in anti-apoptosis, proliferation, and invasion [].
ANone: this compound has a molecular formula of C16H10N2O2 and a molecular weight of 262.26 g/mol.
A: this compound exhibits characteristic peaks in various spectroscopic analyses. For instance, its UV-Vis spectrum shows a maximum absorbance at 538.7 nm []. In NMR spectroscopy, the amino N-1′ protons of this compound resonate at a higher frequency than N-1 protons [].
A: The stability of this compound is a crucial factor for its potential applications. Research indicates that this compound can be susceptible to degradation, particularly in cell culture, which can impact its long-term efficacy [].
A: this compound's poor water solubility poses a significant challenge for its pharmaceutical development, limiting its bioavailability and therapeutic efficacy [, , ].
ANone: While this compound is known for its biological activity, specifically its kinase inhibitory effects, there is currently no scientific evidence suggesting it possesses inherent catalytic properties.
A: Computational chemistry plays a crucial role in understanding this compound's interactions with its targets and guiding the design of more potent and selective derivatives. Molecular docking studies have provided insights into the binding mode of this compound and its analogs within the active sites of kinases like CDK2 and GSK-3β [, ].
A: Yes, QSAR studies have been conducted on this compound derivatives to establish the relationship between their chemical structure and biological activity [, , ]. These models aid in predicting the activity of novel analogs and guiding further synthetic efforts.
A: Yes, modifications to the this compound scaffold significantly influence its potency, selectivity, and pharmacological properties [, , , ]. Introducing specific substituents at various positions of the this compound core can modulate its interactions with target kinases and impact its overall biological activity.
A: Halogenated indirubins, particularly those brominated at the 6-position, exhibit enhanced selectivity for GSK-3 over CDKs []. 6-Bromothis compound (6BI) and its derivative 6-bromothis compound-3′-oxime (6BIO) are prominent examples of halogenated indirubins with notable GSK-3 inhibitory activity [].
A: this compound's poor water solubility and susceptibility to degradation necessitate the development of specialized formulations to enhance its solubility, stability, and bioavailability [, , , ].
A: Various approaches, including the development of self-emulsifying drug delivery systems (SEDDS) [, ], phytosomes [], and nanoparticle formulations using bovine serum albumin (BSA) [], have been investigated to enhance the solubility, stability, and bioavailability of this compound.
A: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited. Studies investigating the pharmacokinetics of this compound formulations, such as phytosomes and SEDDS, have demonstrated improved bioavailability compared to the parent compound [, , ].
A: The route of administration can significantly influence the pharmacokinetic behavior of this compound. For instance, oral administration of this compound often results in lower bioavailability compared to other routes due to its poor water solubility [].
A: this compound has demonstrated promising anticancer activity in vitro against various cancer cell lines, including lung, colon, breast, and leukemia cells [, , , , , ].
A: Yes, in vivo studies using animal models have provided evidence supporting the anticancer potential of this compound. For example, this compound has been shown to inhibit tumor growth in a rat model of kidney cancer []. In a mouse model of breast cancer, this compound suppressed tumor growth by inducing ferroptosis and upregulating PTGS2 [].
A: While this compound is not yet FDA-approved for cancer treatment, it has shown efficacy in treating chronic myelogenous leukemia in clinical trials conducted in China [, , , ]. These trials demonstrated the clinical potential of this compound, paving the way for further investigations into its therapeutic applications.
ANone: While this compound exhibits potent anticancer activity, the emergence of drug resistance remains a concern. Although specific resistance mechanisms to this compound are not fully elucidated, it's important to consider potential cross-resistance with other kinase inhibitors, particularly those targeting similar binding sites on CDKs or GSK-3β. Further research is necessary to understand and address potential resistance mechanisms.
A: Targeted drug delivery strategies can enhance the therapeutic index of this compound by delivering it specifically to cancer cells while minimizing off-target effects. Nanoparticle-based delivery systems are being explored to improve this compound's tumor targeting and therapeutic efficacy [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


